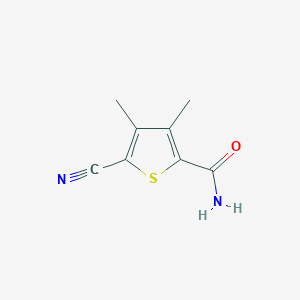

5-Cyano-3,4-dimethylthiophene-2-carboxamide

Übersicht

Beschreibung

5-Cyano-3,4-dimethylthiophene-2-carboxamide is a chemical compound with the molecular formula C8H8N2OS and a molecular weight of 180.23 g/mol . It is a derivative of thiophene, a sulfur-containing heterocyclic compound. Thiophene derivatives are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyano-3,4-dimethylthiophene-2-carboxamide typically involves the condensation of 3,4-dimethylthiophene-2-carboxylic acid with cyanamide under specific reaction conditions . The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can further enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Reaction Mechanisms

DFT Studies on Cyclization

Quantum chemical calculations (DFT r2SCAN-3c level) reveal two cyclization pathways for similar dihydrothiophenes:

-

S<sub>N</sub>2 substitution : Dominates in S,S/R,R*-diastereomers, with activation energies as low as 27.9 kJ/mol .

-

Nucleophilic addition-elimination : Occurs in S,R/R,S*-diastereomers, involving proton transfers and elimination of HNCS .

Functionalization Reactions

Electrophilic Substitution

The thiophene ring’s electron-rich nature allows electrophilic substitution, particularly at positions adjacent to electron-withdrawing groups (e.g., cyano or carboxamide). For example, in structurally related compounds, substitution occurs at the 4- or 5-positions depending on directing groups .

Hydrolysis of the Cyano Group

The cyano group can undergo hydrolysis under acidic or basic conditions to form a carboxylic acid or amide, respectively. This reactivity is critical for further functionalization, such as forming esters or amides .

Carboxamide Reactivity

The carboxamide group can participate in:

-

Amidation : Reaction with amines to form substituted amides.

-

Condensation : Reactions with carbonyl compounds under coupling conditions .

Analytical and Physicochemical Data

Structural Identification

Thermal and Solubility Properties

While direct data for this compound is limited, analogs like 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxamide exhibit:

Reactivity Trends

Substituent Effects

The methyl groups at positions 3 and 4 likely enhance the thiophene ring’s stability and direct substitution reactions. The cyano group’s electron-withdrawing nature may deactivate the ring toward electrophilic substitution, favoring reactions at the carboxamide group .

Biological Activity Correlation

In related compounds, the carboxamide group correlates with antioxidant activity (e.g., 56.9% inhibition of nitric oxide scavenging) . This suggests potential pharmacological applications for this compound, though direct data remains unreported.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

5-Cyano-3,4-dimethylthiophene-2-carboxamide has been investigated for its potential pharmacological properties, particularly in anti-inflammatory applications. Its structural components allow it to interact with biological targets such as enzymes or receptors:

- Anti-inflammatory Activity : Research indicates that thiophene derivatives can inhibit enzymes like 5-lipoxygenase (5-LOX), which is crucial in inflammatory pathways. For instance, compounds similar to this compound exhibit IC50 values indicating effective inhibition of 5-LOX, suggesting potential therapeutic uses in treating conditions like asthma and arthritis .

Materials Science

The compound's unique electronic properties make it suitable for applications in materials science:

- Organic Electronics : Its ability to form charge-transfer complexes allows its use in organic semiconductors and photovoltaic devices. The cyano and carboxamide groups can enhance electron mobility and stability in organic films.

Data Table: Summary of Research Findings

Case Study 1: Anti-inflammatory Mechanism

A study evaluated the anti-inflammatory properties of thiophene derivatives, including this compound. The results demonstrated significant inhibition of pro-inflammatory cytokines in vitro and reduced inflammation in animal models (e.g., carrageenan-induced paw edema) at doses comparable to standard anti-inflammatory drugs like indomethacin .

Case Study 2: Electronic Properties

Research into the electronic properties of thiophene-based compounds revealed that the incorporation of cyano groups significantly enhances the charge transport characteristics in organic semiconductor applications. This study highlighted the potential for developing more efficient organic solar cells using derivatives like this compound.

Wirkmechanismus

The mechanism of action of 5-Cyano-3,4-dimethylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby reducing inflammation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 5-Cyano-3,4-dimethylthiophene-2-carboxamide include:

- 3,4-Dimethylthiophene-2-carboxamide

- 5-Cyano-2-methylthiophene-3-carboxamide

- 5-Cyano-3-methylthiophene-2-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both cyano and carboxamide groups enhances its reactivity and potential for forming diverse derivatives with unique biological activities .

Biologische Aktivität

5-Cyano-3,4-dimethylthiophene-2-carboxamide is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a cyano group and a carboxamide group, which contribute to its unique chemical properties. The presence of these functional groups allows for various chemical reactions, including nucleophilic substitutions and electrophilic aromatic substitutions.

Chemical Formula: C₈H₈N₂OS

Molecular Weight: 180.22 g/mol

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Activity: In vitro studies have demonstrated that the compound possesses antimicrobial properties, potentially inhibiting the growth of various bacterial strains.

- Anti-inflammatory Properties: The compound has shown promise as an anti-inflammatory agent. It may inhibit pathways related to inflammation, such as the 5-lipoxygenase (5-LOX) pathway, which is crucial in the synthesis of leukotrienes involved in inflammatory responses .

- Enzyme Inhibition: Interaction studies suggest that this compound may inhibit specific enzymes or receptors, modulating their activity and leading to various biological effects.

The mechanism of action for this compound involves its interaction with molecular targets within biological systems. The cyano and carboxamide groups facilitate hydrogen bonding and other interactions that enhance binding affinity to enzymes or receptors.

Key Enzyme Targets

| Enzyme | Role in Disease | IC₅₀ Value (µM) |

|---|---|---|

| 5-LOX | Involved in inflammation | 29.2 |

| PLA₂ | Phospholipid metabolism | Not specified |

Case Studies

- In Vitro Antimicrobial Study : A study evaluated the antimicrobial efficacy of this compound against various pathogens. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.

- Anti-inflammatory Activity : In an animal model of paw edema induced by carrageenan, administration of the compound at a dose of 50 mg/kg resulted in an inflammation inhibition rate of approximately 58%, outperforming traditional anti-inflammatory drugs like indomethacin .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3-Methylthiophene-2-carboxamide | Methyl group instead of cyano | Lower reactivity due to lack of cyano group |

| 5-Cyano-2-methylthiophene | Different position of methyl group | May exhibit different biological activities |

| 3-Cyano-4-methylthiophene | Cyano at a different position | Potentially different reactivity patterns |

Future Research Directions

Given the promising biological activities exhibited by this compound, future research should focus on:

- Pharmacokinetics and Pharmacodynamics : Understanding how this compound behaves in biological systems will be crucial for its development as a therapeutic agent.

- Structure-Activity Relationship (SAR) : Investigating how modifications to its structure influence biological activity could lead to more potent derivatives.

Eigenschaften

IUPAC Name |

5-cyano-3,4-dimethylthiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2OS/c1-4-5(2)7(8(10)11)12-6(4)3-9/h1-2H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQOIWRFVVMDMOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C)C(=O)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50384428 | |

| Record name | 5-cyano-3,4-dimethylthiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70541-97-8 | |

| Record name | 5-cyano-3,4-dimethylthiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.